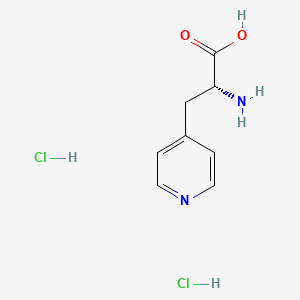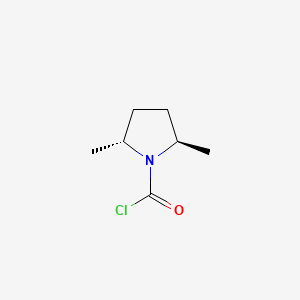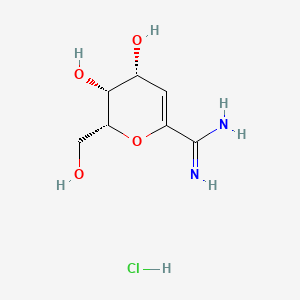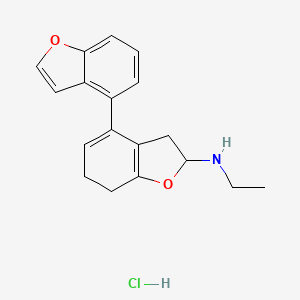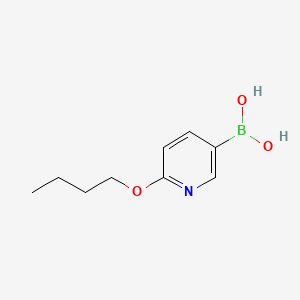
1-Bromopropano-1,1,2,2-d4
Descripción general
Descripción
It is a colorless liquid with a molecular formula of CH3CD2CD2Br and a molecular weight of 127.02 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Aplicaciones Científicas De Investigación
1-Bromopropane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Synthetic Chemistry: It is used in the synthesis of deuterated compounds for various research purposes.
Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Industrial Applications: It is used as a solvent and reagent in various industrial processes
Mecanismo De Acción
Target of Action
1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of 1-Bromopropane-1,1,2,2-d4 are the substances or materials it is intended to dissolve or interact with in these applications.
Mode of Action
The mode of action of 1-Bromopropane-1,1,2,2-d4 is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .
Biochemical Pathways
In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .
Pharmacokinetics
It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
Result of Action
As a solvent, the primary result of the action of 1-Bromopropane-1,1,2,2-d4 is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .
Action Environment
The action of 1-Bromopropane-1,1,2,2-d4 can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of 1-Bromopropane-1,1,2,2-d4 as a solvent.
Safety and Hazards
1-Bromopropane-1,1,2,2-d4 is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . Occupational exposure to 1-BP has been linked to neurological illnesses . Animal studies show that 1-BP may also cause cancer and reproductive disorders .
Análisis Bioquímico
Biochemical Properties
The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of 1-Bromopropane-1,1,2,2-d4 is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .
Cellular Effects
1-Bromopropane-1,1,2,2-d4 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .
Molecular Mechanism
The molecular mechanism of action of 1-Bromopropane-1,1,2,2-d4 involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .
Temporal Effects in Laboratory Settings
It is known that 1-Bromopropane-1,1,2,2-d4 is well absorbed following ingestion, inhalation, or dermal exposure .
Dosage Effects in Animal Models
In animal models, the effects of 1-Bromopropane-1,1,2,2-d4 have been shown to be dose-dependent . For instance, exposure to 1-Bromopropane-1,1,2,2-d4 has been found to induce dose-dependent neurotoxicity in female workers .
Metabolic Pathways
As mentioned earlier, the primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1,2,2-d4 can be synthesized through the bromination of deuterated propane. The process involves the substitution of hydrogen atoms with deuterium atoms in propane, followed by bromination. The reaction typically requires a deuterated propane source and bromine, with iron powder as a catalyst. The reaction is carried out at elevated temperatures (40-50°C) to facilitate the bromination process .
Industrial Production Methods: Industrial production of 1-Bromopropane-1,1,2,2-d4 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic purity and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromopropane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.
Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide or sodium ethoxide.
Major Products:
Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is propene.
Comparación Con Compuestos Similares
1-Bromopropane-1,1,2,2-d4 can be compared with other similar compounds such as:
1-Bromopropane: The non-deuterated version with similar chemical properties but without the isotopic labeling.
1-Bromopropane-1,1,3,3,3-d5: Another deuterated derivative with different deuterium substitution patterns.
1-Bromononane-1,1,2,2-d4: A longer-chain deuterated brominated compound with similar applications.
The uniqueness of 1-Bromopropane-1,1,2,2-d4 lies in its specific deuterium labeling, which makes it particularly useful for detailed mechanistic studies and analytical applications.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
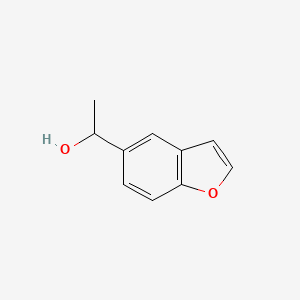
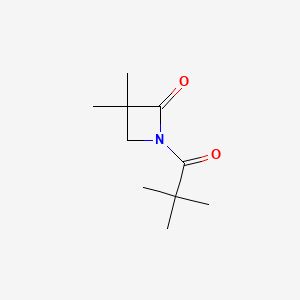
![Cyanamide, [1-(3-pyridinyl)ethylidene]- (9CI)](/img/no-structure.png)
